4-Fluoro-3-(piperidin-1-yl)benzoic acid hydrochloride
Overview
Description
4-Fluoro-3-(piperidin-1-yl)benzoic acid hydrochloride is a chemical compound characterized by its unique structure, which includes a fluorine atom, a piperidine ring, and a benzoic acid moiety
Biochemical Analysis
Biochemical Properties
4-Fluoro-3-(piperidin-1-yl)benzoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in the metabolic flux and levels of metabolites within the cell. Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, either upregulating or downregulating the expression of certain genes. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term studies in vitro and in vivo have provided insights into the compound’s sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression . At higher doses, it may cause toxic or adverse effects, potentially leading to cellular damage or dysfunction. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways within cells. It interacts with enzymes and cofactors, influencing metabolic flux and levels of metabolites . These interactions can lead to changes in the overall metabolic profile of the cell, affecting energy production, biosynthesis, and other essential cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes . Additionally, its localization and accumulation within certain cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its biochemical effects. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact its activity, as it may interact with different biomolecules depending on its subcellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(piperidin-1-yl)benzoic acid hydrochloride typically involves the following steps:
Starting Materials: Piperidine and 4-fluorobenzoic acid are commonly used as starting materials.
Reaction Conditions: The reaction is usually carried out under acidic conditions, often using hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvent systems.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-(piperidin-1-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be further oxidized to produce carboxylic acids or their derivatives.
Reduction: The piperidine ring can be reduced to form piperidinol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to substitute the fluorine atom.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters, and amides.
Reduction Products: Piperidinol derivatives.
Substitution Products: Derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-Fluoro-3-(piperidin-1-yl)benzoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Industry: The compound is used in the production of various chemical products, including polymers and advanced materials.
Mechanism of Action
The mechanism by which 4-Fluoro-3-(piperidin-1-yl)benzoic acid hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and molecular targets involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
4-Fluoro-3-(piperidin-1-yl)benzoic acid hydrochloride can be compared with other similar compounds, such as:
3-(4-Fluorophenyl)-1-(4-piperidin-1-yl-phenyl)-propenone: This compound has a similar structure but differs in the arrangement of its functional groups.
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound also contains a fluorine atom and a piperidine ring but has a different aromatic system.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-fluoro-3-piperidin-1-ylbenzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2.ClH/c13-10-5-4-9(12(15)16)8-11(10)14-6-2-1-3-7-14;/h4-5,8H,1-3,6-7H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNSWPWILRRUJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)C(=O)O)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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